molecular formula C21H24ClN3O4S B12484126 4-chloro-N-[2-(propylcarbamoyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide

4-chloro-N-[2-(propylcarbamoyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B12484126
M. Wt: 450.0 g/mol
InChI Key: PLMBJLGJBGIYRQ-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(propylcarbamoyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a benzamide core substituted with a chloro group, a propylcarbamoyl group, and a pyrrolidin-1-ylsulfonyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(propylcarbamoyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core by reacting 4-chlorobenzoic acid with an appropriate amine under acidic conditions.

    Introduction of the Propylcarbamoyl Group:

    Sulfonylation with Pyrrolidine: The final step involves the sulfonylation of the benzamide core with pyrrolidine-1-sulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(propylcarbamoyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce the carbonyl groups.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced amides or amines.

    Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

4-chloro-N-[2-(propylcarbamoyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Pharmaceuticals: It can be explored for its pharmacological properties and potential use as an active pharmaceutical ingredient (API).

    Materials Science: The compound’s unique structure makes it suitable for developing new materials with specific properties.

    Biological Studies: It can be used in biological assays to study its effects on various biological targets and pathways.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(propylcarbamoyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2-furan-2-yl-1-(3-methoxy-propylcarbamoyl)-vinyl)-benzamide
  • N-(2-(4-chloro-phenyl)-1-(3-methoxy-propylcarbamoyl)-vinyl)-benzamide
  • N-(2-(2-fluoro-phenyl)-1-(3-methoxy-propylcarbamoyl)-vinyl)-benzamide

Uniqueness

4-chloro-N-[2-(propylcarbamoyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyrrolidin-1-ylsulfonyl group, in particular, contributes to its versatility and potential for various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H24ClN3O4S

Molecular Weight

450.0 g/mol

IUPAC Name

4-chloro-N-[2-(propylcarbamoyl)phenyl]-3-pyrrolidin-1-ylsulfonylbenzamide

InChI

InChI=1S/C21H24ClN3O4S/c1-2-11-23-21(27)16-7-3-4-8-18(16)24-20(26)15-9-10-17(22)19(14-15)30(28,29)25-12-5-6-13-25/h3-4,7-10,14H,2,5-6,11-13H2,1H3,(H,23,27)(H,24,26)

InChI Key

PLMBJLGJBGIYRQ-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCCC3

Origin of Product

United States

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